

thermodynamic properties of 2,6-dimethylbenzoic acid

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Compound of Interest

Compound Name: 2,6-Diethylbenzoic acid

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An In-depth Technical Guide to the Thermodynamic Properties of 2,6-Dimethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 2,6-dimethylbenzoic acid. The information is compiled from experimental data and established scientific literature, offering a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Core Thermodynamic Properties

The thermodynamic properties of 2,6-dimethylbenzoic acid are crucial for understanding its behavior in various chemical and biological systems. These properties govern its stability, solubility, and reactivity, which are critical parameters in drug design and formulation.

Enthalpy, Entropy, and Gibbs Free Energy

The standard molar enthalpy of formation ($\Delta_f H^\circ$), standard molar entropy (S°), and Gibbs free energy of formation ($\Delta_f G^\circ$) are fundamental thermodynamic quantities that describe the energy and stability of a compound. While experimental data for all these parameters for 2,6-dimethylbenzoic acid in its solid state are not readily available in a single source, key values have been determined through calorimetric studies.

Table 1: Enthalpy and Sublimation Data for 2,6-Dimethylbenzoic Acid at 298.15 K

Thermodynamic Parameter	Value (kJ/mol)	Method	Reference
Gas Phase			
Standard Molar Enthalpy of Formation ($\Delta_f H^\circ(g)$)	-341.6 ± 1.7	Combustion Calorimetry	[1][2]
Solid Phase			
Standard Molar Enthalpy of Sublimation ($\Delta_{sub} H^\circ$)	99.1	Knudsen-Effusion Technique	[1][2]
Standard Molar Enthalpy of Formation ($\Delta_f H^\circ(s)$)	-440.7 ± 1.0	Calculated from $\Delta_f H^\circ(g)$ and $\Delta_{sub} H^\circ$	[1][2]
Standard Molar Enthalpy of Combustion ($\Delta_c H^\circ(s)$)	-4520.39 ± 0.79	Combustion Calorimetry	[3]

Note: The standard molar enthalpy of formation of the solid phase is calculated using the relationship: $\Delta_f H^\circ(s) = \Delta_f H^\circ(g) - \Delta_{sub} H^\circ$.

Experimental data for the standard molar entropy and Gibbs free energy of formation for solid 2,6-dimethylbenzoic acid are not explicitly reported in the reviewed literature. However, the Gibbs free energy of formation can be calculated from the enthalpy of formation and the standard molar entropy using the Gibbs-Helmholtz equation: $\Delta_f G^\circ = \Delta_f H^\circ - T\Delta_f S^\circ$. Theoretical and computational methods can be employed to estimate these values.

Heat Capacity

The heat capacity (C_p) of a substance is the amount of heat required to raise its temperature by one degree. This property is essential for predicting the temperature dependence of other thermodynamic quantities. While specific experimental data for the heat capacity of solid 2,6-dimethylbenzoic acid is not readily available, it can be determined experimentally using

techniques like Differential Scanning Calorimetry (DSC). For many organic compounds, the heat capacity can also be estimated using group contribution methods.

Solubility

The solubility of 2,6-dimethylbenzoic acid is a critical factor in its application, particularly in drug delivery and formulation. It exhibits limited solubility in water and is more soluble in organic solvents.^[4]

Table 2: Qualitative Solubility of 2,6-Dimethylbenzoic Acid

Solvent	Solubility
Water	Limited
Ethanol	Soluble
Ether	Soluble

Quantitative solubility data is essential for practical applications. While comprehensive datasets are not available in a single source, the solubility in various solvents can be experimentally determined.

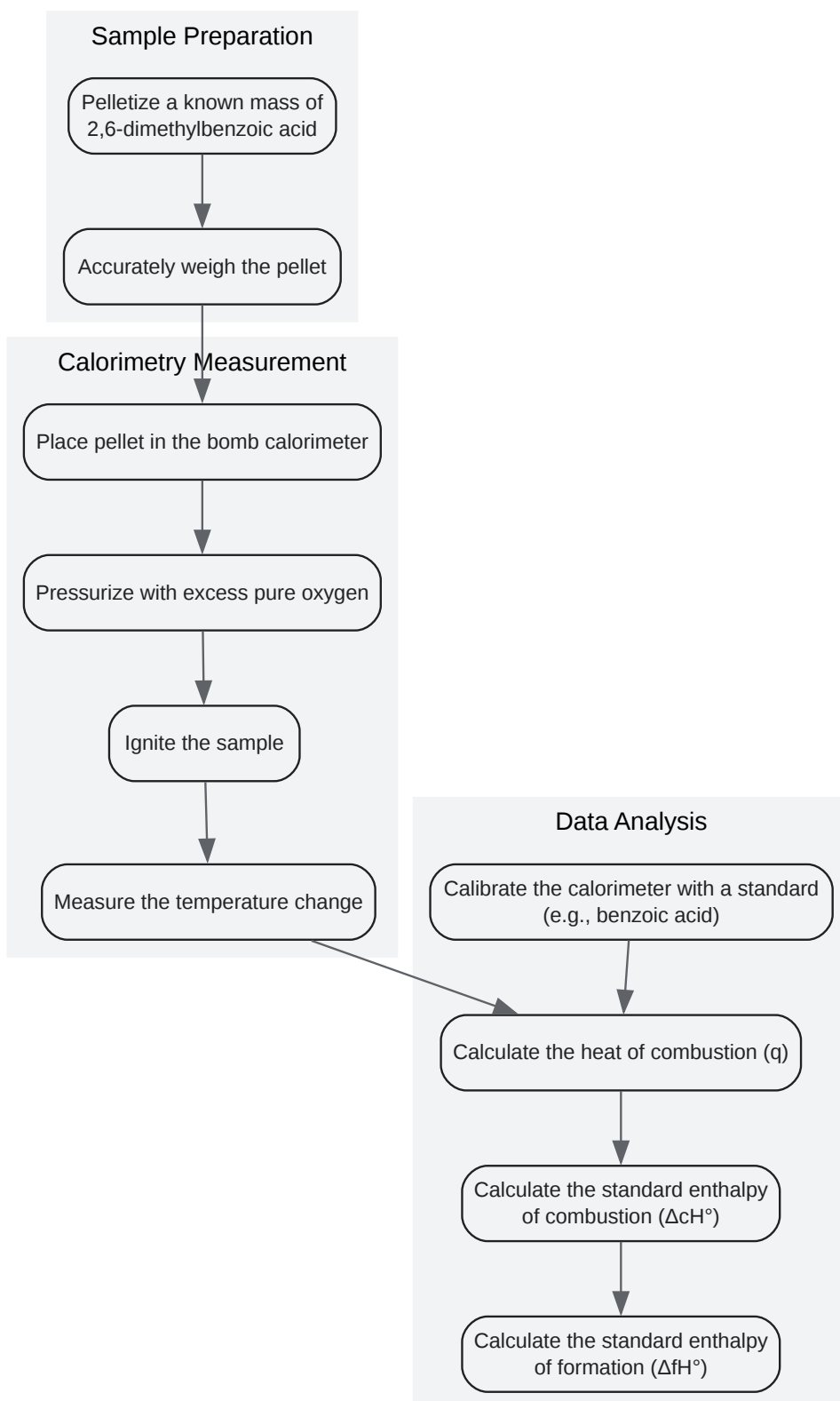
Experimental Protocols

The determination of the thermodynamic properties of 2,6-dimethylbenzoic acid relies on precise experimental techniques. The following sections describe the general methodologies employed in the cited literature.

Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of combustion is determined using a bomb calorimeter. This value is then used to calculate the standard enthalpy of formation.

Experimental Workflow for Combustion Calorimetry



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Caption: Workflow for determining the enthalpy of formation using combustion calorimetry.

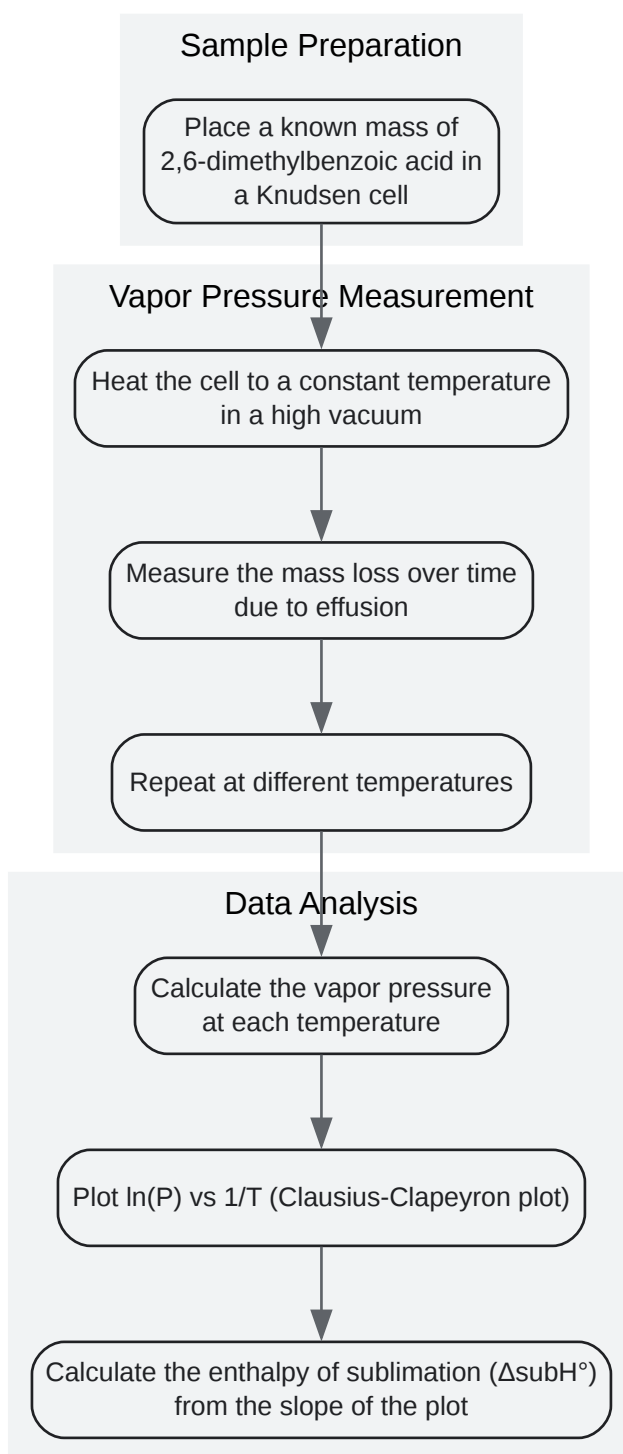
Methodology:

- **Sample Preparation:** A precisely weighed pellet of high-purity 2,6-dimethylbenzoic acid is prepared.
- **Calorimeter Setup:** The pellet is placed in a sample holder within a high-pressure vessel (the "bomb"). The bomb is then sealed and pressurized with a large excess of pure oxygen.
- **Combustion:** The sample is ignited electrically. The complete combustion of the organic compound releases heat, which is absorbed by the surrounding water bath of the calorimeter.
- **Temperature Measurement:** The temperature change of the water bath is measured with high precision.
- **Calculation:** The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter (determined by calibrating with a standard substance like benzoic acid). From the heat of combustion, the standard enthalpy of formation is calculated using Hess's law.

Knudsen-Effusion Technique for Enthalpy of Sublimation

The enthalpy of sublimation is determined by measuring the vapor pressure of the solid as a function of temperature. The Knudsen-effusion method is a common technique for substances with low vapor pressures.

Experimental Workflow for Knudsen-Effusion Method



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Caption: Workflow for determining the enthalpy of sublimation via the Knudsen-effusion method.

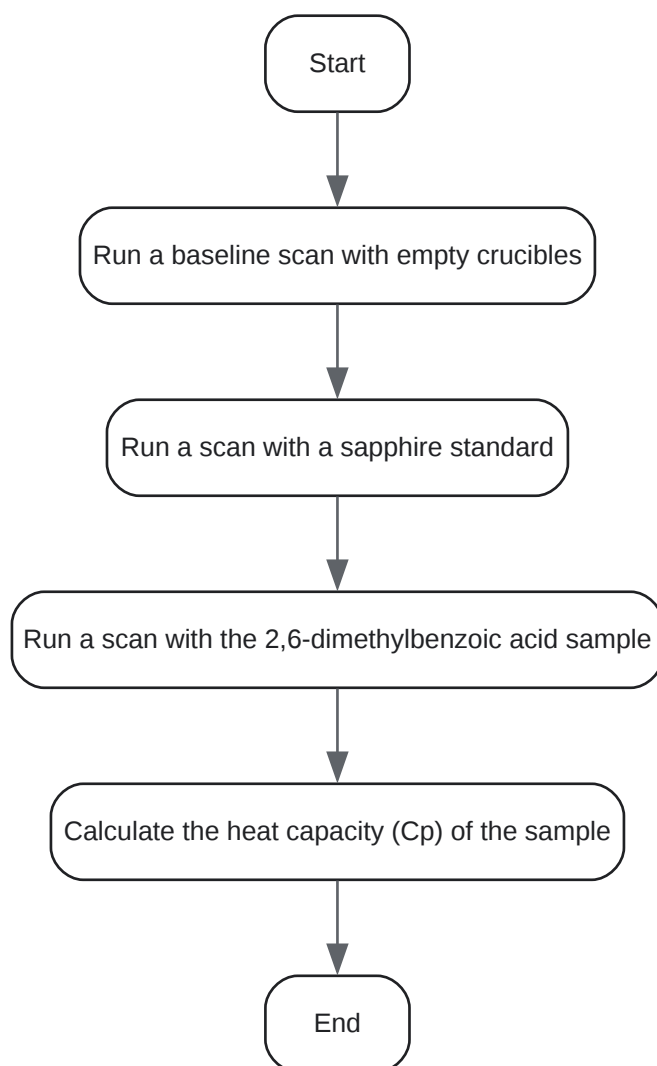
Methodology:

- **Sample Placement:** A small amount of the solid 2,6-dimethylbenzoic acid is placed in a Knudsen cell, which is a small container with a very small orifice.
- **Effusion Measurement:** The cell is heated to a specific temperature in a high-vacuum chamber. The molecules of the substance effuse through the orifice into the vacuum. The rate of mass loss is measured.
- **Vapor Pressure Calculation:** The vapor pressure inside the cell is calculated from the rate of mass loss using the Hertz-Knudsen equation.
- **Temperature Dependence:** The experiment is repeated at several different temperatures.
- **Enthalpy of Sublimation Calculation:** The enthalpy of sublimation is determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation. A plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature yields a straight line with a slope equal to $-\Delta_{\text{sub}}H^\circ/R$, where R is the gas constant.

Differential Scanning Calorimetry (DSC) for Heat Capacity

DSC can be used to measure the heat capacity of a substance as a function of temperature.

Logical Flow for Heat Capacity Measurement with DSC



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Caption: Logical flow for determining heat capacity using Differential Scanning Calorimetry.

Methodology:

- **Baseline Measurement:** An initial DSC run is performed with empty sample and reference pans to establish a baseline.
- **Standard Measurement:** A second run is performed with a known standard material, typically sapphire, in the sample pan.
- **Sample Measurement:** A third run is performed with a precisely weighed sample of 2,6-dimethylbenzoic acid.

- **Heat Capacity Calculation:** By comparing the heat flow required to heat the sample to that required to heat the standard, the heat capacity of the 2,6-dimethylbenzoic acid can be calculated at each temperature.

Signaling Pathways and Biological Interactions

As a small organic molecule, 2,6-dimethylbenzoic acid is not known to be directly involved in complex biological signaling pathways in the same manner as large biomolecules like proteins or nucleic acids. Its biological effects, if any, would likely be mediated through its physicochemical properties, such as its acidity and lipophilicity, which could influence its interaction with enzymes or receptors. Further research would be needed to explore any specific biological targets.

Conclusion

This technical guide has summarized the key available thermodynamic properties of 2,6-dimethylbenzoic acid and outlined the standard experimental protocols for their determination. While foundational data on enthalpy of formation and sublimation are available, further experimental work is required to fully characterize its thermodynamic profile, particularly concerning its solid-state entropy, Gibbs free energy of formation, and heat capacity. Such data would be invaluable for the continued development and application of this compound in scientific research and industry.

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